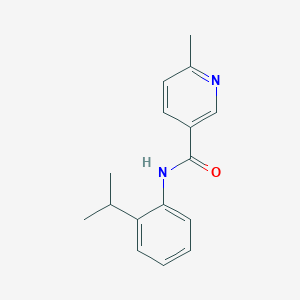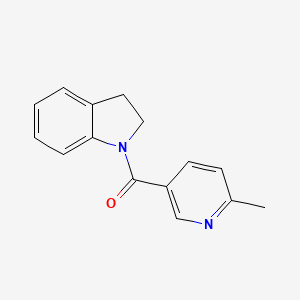
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of pyridinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of MP-10 involves its selective binding to the α7 nAChR, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory. MP-10 has also been found to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
MP-10 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive performance and improve memory in animal models, as well as exhibit neuroprotective effects against oxidative stress and inflammation. MP-10 has also been found to modulate the activity of the immune system, suggesting potential applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MP-10 in lab experiments is its selective binding to the α7 nAChR, which allows for the study of the specific role of this receptor in cognitive function and memory. However, one limitation of using MP-10 is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for the study of MP-10. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of MP-10. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MP-10 and its effects on other neurotransmitter systems.
Métodos De Síntesis
MP-10 can be synthesized through a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with 2-bromo-2-phenylpropane-1,3-dione, followed by reduction and subsequent reaction with isopropylamine. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential applications in scientific research. It has been found to exhibit selective agonist activity at the α7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in cognitive function and memory. MP-10 has been shown to enhance cognitive performance and improve memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)14-6-4-5-7-15(14)18-16(19)13-9-8-12(3)17-10-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUCLUQWGQOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)





![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)
